

physicochemical characteristics of 5-Bromo-4-chloro-2-fluorobenzoic acid

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Compound of Interest

Compound Name: 5-Bromo-4-chloro-2-fluorobenzoic acid

Cat. No.: B1362217

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of **5-Bromo-4-chloro-2-fluorobenzoic acid**. It includes available quantitative data, detailed experimental protocols for characterization, and logical diagrams to illustrate key concepts and workflows.

Chemical Identity and Properties

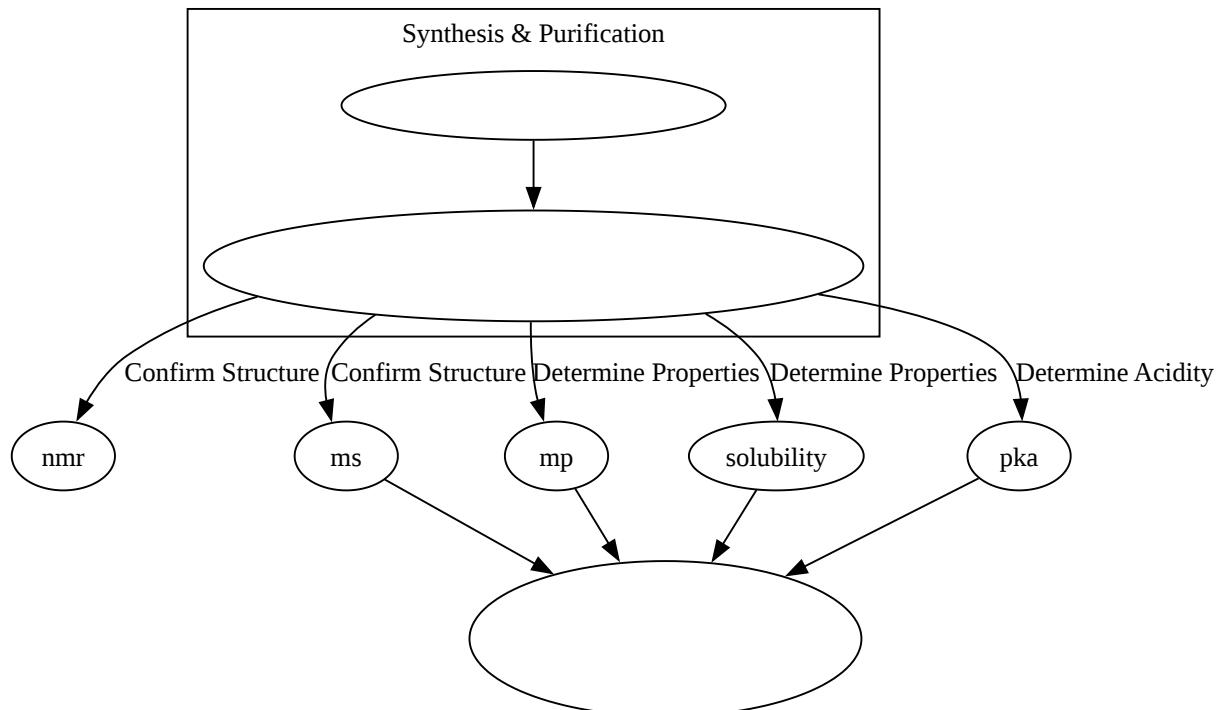
5-Bromo-4-chloro-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring multiple electron-withdrawing groups, suggests it is a relatively strong organic acid and a useful intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules.

Table 1: Physicochemical Data for **5-Bromo-4-chloro-2-fluorobenzoic acid**

Property	Value	Source
IUPAC Name	5-bromo-4-chloro-2-fluorobenzoic acid	[1]
CAS Number	289038-22-8	[1]
Molecular Formula	C ₇ H ₃ BrClF ₂ O ₂	[1]
Molecular Weight	253.45 g/mol	[1]
Canonical SMILES	C1=C(C(=CC(=C1Br)Cl)F)C(=O)O	[1]
InChIKey	GJVIVXZNTOVQRG-UHFFFAOYSA-N	[1]
Appearance	Data not available; likely a crystalline solid.	
Melting Point	Data not available; requires experimental determination.	
Boiling Point	Data not available; requires experimental determination.	
pKa	Data not available; requires experimental determination.	
Solubility	Data not available; requires experimental determination.	

Note: Specific experimental data such as melting point, boiling point, pKa, and solubility for this particular isomer are not readily available in public databases and would need to be determined empirically.

Mandatory Visualizations

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Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of a solid organic acid like **5-Bromo-4-chloro-2-fluorobenzoic acid**.

3.1. Melting Point Determination

- Objective: To determine the temperature range over which the solid compound transitions to a liquid. A narrow melting range is indicative of high purity.
- Methodology (Capillary Method):
 - Sample Preparation: A small amount of the dry, crystalline sample is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
 - Apparatus: A calibrated digital melting point apparatus is used.
 - Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The temperature is increased rapidly to about 15-20 °C below the expected melting point (if unknown, a preliminary rapid run is performed).
 - The heating rate is then slowed to 1-2 °C per minute to ensure thermal equilibrium.
 - The temperature at which the first drop of liquid appears is recorded as the start of the melting range.
 - The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.
 - Reporting: The result is reported as a temperature range (e.g., 150-152 °C).

3.2. Acid Dissociation Constant (pKa) Measurement

- Objective: To quantify the acidity of the compound in a given solvent system (typically water or a water/alcohol mixture).
- Methodology (Potentiometric Titration):
 - Sample Preparation: A precise mass of the acid (e.g., 25 mg) is dissolved in a known volume of a suitable solvent (e.g., 50 mL of 50:50 ethanol:water). The solution must be fully dissolved.
 - Apparatus: A calibrated pH meter with a glass electrode and a magnetic stirrer. A burette filled with a standardized titrant (e.g., 0.1 M NaOH).
 - Procedure:
 - The pH electrode is immersed in the sample solution, and the initial pH is recorded.
 - The standardized NaOH solution is added in small, precise increments (e.g., 0.1 mL).
 - After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
 - Additions are continued well past the equivalence point.
 - Data Analysis:
 - A titration curve is generated by plotting pH (y-axis) versus the volume of titrant added (x-axis).
 - The equivalence point is determined from the point of maximum slope on the curve (or by analyzing the first or second derivative).
 - The volume of titrant at the half-equivalence point is determined. The pH at this specific volume is equal to the pKa of the acid.

3.3. Solubility Determination

- Objective: To determine the saturation concentration of the compound in a specific solvent at a given temperature.
- Methodology (Shake-Flask Method):
 - Procedure:
 - An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.
 - The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - After the equilibration period, the suspension is allowed to settle, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution.
 - Quantification:
 - A precise aliquot of the clear, saturated supernatant is carefully removed.
 - The concentration of the dissolved compound in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, after creating a standard calibration curve.
 - Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.

3.4. Structural Elucidation

- Objective: To confirm the chemical structure and purity of the compound.
- Methodology:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum would show two distinct signals in the aromatic region, each corresponding to a single proton on the benzene ring.

- ^{13}C NMR: Shows the number and chemical environment of carbon atoms. Seven distinct signals would be expected: one for the carboxylic acid carbon and six for the carbons in the aromatic ring.
- ^{19}F NMR: Provides a simple spectrum with a single signal, confirming the presence and environment of the fluorine atom.
- Mass Spectrometry (MS):
 - Technique: Typically performed using Electrospray Ionization (ESI) in negative mode to deprotonate the carboxylic acid.
 - Analysis: The resulting mass-to-charge ratio (m/z) for the molecular ion $[\text{M}-\text{H}]^-$ would be measured. The isotopic pattern is crucial for confirmation, as the presence of both bromine (isotopes ^{79}Br and ^{81}Br in $\sim 1:1$ ratio) and chlorine (isotopes ^{35}Cl and ^{37}Cl in $\sim 3:1$ ratio) will create a characteristic and unique cluster of peaks, confirming the elemental composition.

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References

- 1. 5-Bromo-4-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 2773265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical characteristics of 5-Bromo-4-chloro-2-fluorobenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1362217#physicochemical-characteristics-of-5-bromo-4-chloro-2-fluorobenzoic-acid>]

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